molecular formula C19H19ClN2O2S2 B2418294 N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 894007-30-8

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No. B2418294
CAS RN: 894007-30-8
M. Wt: 406.94
InChI Key: VZFRDMUBOVTAFW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a thiazole ring (a type of heterocyclic compound), a sulfonamide group, and a chlorophenyl group. These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the thiazole ring and the various functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make it more polar and therefore more soluble in water .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Electrochemical Properties: Novel metallophthalocyanines derivatives were synthesized, including compounds with peripheral functionalization, demonstrating applications in materials science, particularly in electrochemical devices and sensors. These compounds exhibit unique redox behaviors and have potential use in the development of novel electrochemical sensors and devices due to their reversible electrochemical properties (Kantekin et al., 2015).

Biological Activities

  • Antibacterial and Antifungal Activities

    Several sulfonamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds showed promising activity against anaerobic Gram-positive bacteria strains, indicating their potential as new antibacterial agents (Sławiński et al., 2013).

  • Inhibition of Carbonic Anhydrase Isozymes and Anticancer Activity

    Sulfonamide derivatives have been investigated for their inhibitory activity against human carbonic anhydrase isozymes, which are associated with various diseases including cancer. Some compounds exhibited significant inhibitory potency and selectivity towards tumor-associated isozymes, alongside notable anticancer activity against human tumor cell lines (Żołnowska et al., 2018).

Optical and Material Applications

  • Optical Properties: The synthesis of functionally substituted compounds has revealed moderate to high fluorescence quantum yields, suggesting their potential application as invisible ink dyes or in optical devices (Bogza et al., 2018).

Electropolymerization and Material Functionalization

  • Electropolymerization in Material Science: Studies have explored the electropolymerization of derivatives in the presence of sulfonate, which plays a role in the development of novel polymeric materials with specific properties. Such research contributes to advancements in materials science, particularly in creating polymers with desired electrical or surface properties (Lima et al., 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. For example, many drugs that contain thiazole rings, chlorophenyl groups, or sulfonamides work by inhibiting certain enzymes or interacting with specific receptors in the body .

Future Directions

The potential applications and future directions for this compound would depend largely on its biological activity. If it shows promising activity in initial tests, it could be further developed and optimized for use as a pharmaceutical or other type of bioactive compound .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S2/c1-13-4-3-5-17(12-13)26(23,24)21-11-10-18-14(2)22-19(25-18)15-6-8-16(20)9-7-15/h3-9,12,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFRDMUBOVTAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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